molecular formula C4H4F4O3 B8735048 Propanoic acid, 2,3,3,3-tetrafluoro-2-methoxy- CAS No. 10186-64-8

Propanoic acid, 2,3,3,3-tetrafluoro-2-methoxy-

Cat. No. B8735048
M. Wt: 176.07 g/mol
InChI Key: FVFNJRUHXHUZRC-UHFFFAOYSA-N
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Patent
US05205914

Procedure details

A mixture of methyl 2-methoxytetrafluoropropionate formed in Example 1 (41.9 g), water (500 ml) and potassium hydroxide (56 g) was refluxed for 3 hours. The reaction mixture was acidified with 100 ml of equal parts hydrochloric acid and water and extracted with three 200 ml portions of ether. The combined ether extracts were dried over sodium sulfate. After evaporation of the ether, fractional distillation gave 2-methoxytetrafluoropropionic acid (31.0 g. 80%), b.p. 67°-68° (12 mm Hg).
Quantity
41.9 g
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]([C:9]([O:11]C)=[O:10])([O:7][CH3:8])[F:6])([F:4])([F:3])[F:2].[OH-].[K+].Cl>O>[CH3:8][O:7][C:5]([F:6])([C:1]([F:2])([F:3])[F:4])[C:9]([OH:11])=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
41.9 g
Type
reactant
Smiles
C(F)(F)(F)C(F)(OC)C(=O)OC
Name
Quantity
56 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with three 200 ml portions of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether extracts were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After evaporation of the ether, fractional distillation

Outcomes

Product
Name
Type
product
Smiles
COC(C(=O)O)(C(F)(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 31 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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